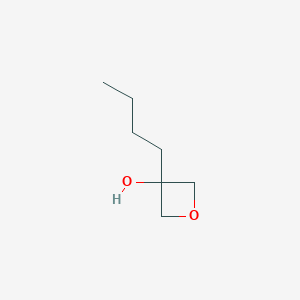

3-Butyloxetan-3-ol

Description

3-Butyloxetan-3-ol is a substituted oxetane derivative featuring a hydroxyl group and a butyl chain attached to the third carbon of the oxetane ring. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.18 g/mol. The oxetane ring imparts unique steric and electronic properties, while the butyl group enhances lipophilicity compared to smaller substituents.

Properties

IUPAC Name |

3-butyloxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-7(8)5-9-6-7/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRBHSNHUMLSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butyloxetan-3-ol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with carboxylic acids, followed by cyclization. For instance, the reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide can yield oxetan-3-ol derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase-transfer catalysts and controlled reaction environments to minimize by-products and enhance regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Butyloxetan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of butyloxetanone or butyloxetanal.

Reduction: Formation of butyloxetane.

Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used

Scientific Research Applications

3-Butyloxetan-3-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying ring-opening reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural motifs.

Industry: Utilized in the production of polymers and materials with specific properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 3-Butyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxetane ring’s strained structure makes it prone to ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Key Findings:

3-Ethynyloxetan-3-ol’s ethynyl group enables facile cross-coupling reactions, as evidenced by its use in catalytic systems (e.g., predicted collision cross-section data supports its utility in mass spectrometry-based studies) .

Physicochemical Properties :

- Lipophilicity : this compound (logP ~1.8) is more hydrophobic than 3-Vinyloxetan-3-ol (logP ~0.5), making it preferable for blood-brain barrier penetration in drug candidates .

- Reactivity : The vinyl group in 3-Vinyloxetan-3-ol allows for polymerization or Michael additions, whereas the fluorophenyl derivative’s aromatic ring supports π-π stacking in materials science .

Synthetic Accessibility: 3-Vinyloxetan-3-ol (CAS 1207175-07-2) is commercially available in high purity, with suppliers emphasizing its demand for specialized applications .

Research Implications

- Drug Design : this compound’s balance of bulk and stability makes it a promising alternative to tert-butyl groups in protease inhibitors or kinase modulators.

- Material Science : Ethynyl and vinyl derivatives are pivotal in creating cross-linked polymers or conductive materials, though their reactivity requires careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.